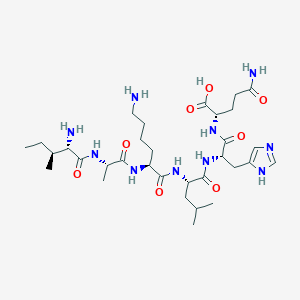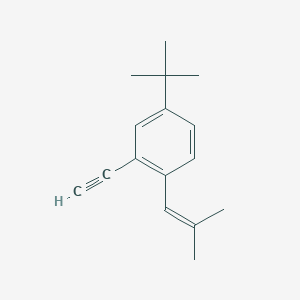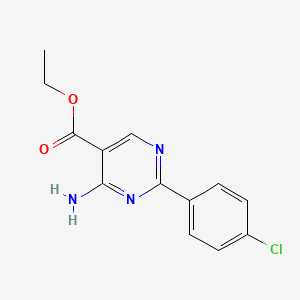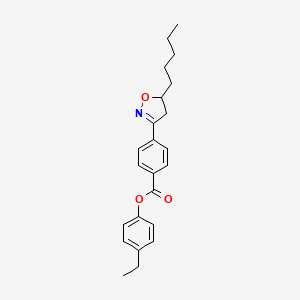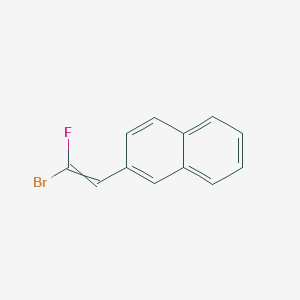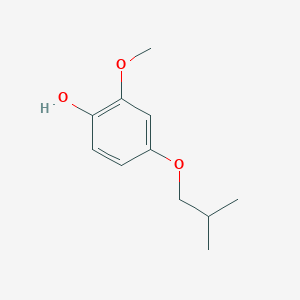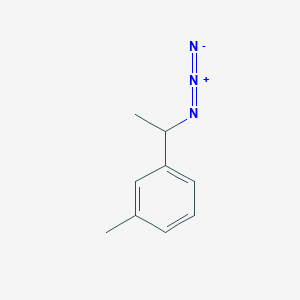![molecular formula C12H24O5 B14218514 2-(2-{2-[(3-Ethyloxetan-3-yl)methoxy]ethoxy}ethoxy)ethan-1-ol CAS No. 824950-10-9](/img/structure/B14218514.png)
2-(2-{2-[(3-Ethyloxetan-3-yl)methoxy]ethoxy}ethoxy)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-{2-[(3-Ethyloxetan-3-yl)methoxy]ethoxy}ethoxy)ethan-1-ol is a chemical compound with the molecular formula C12H24O5. It is known for its unique structure, which includes an oxetane ring and multiple ethoxy groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{2-[(3-Ethyloxetan-3-yl)methoxy]ethoxy}ethoxy)ethan-1-ol typically involves the reaction of 3-ethyloxetan-3-yl methanol with ethylene oxide in the presence of a suitable catalyst. The reaction proceeds through a series of nucleophilic substitution steps, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reactants and optimized reaction conditions, such as temperature and pressure, is crucial to achieve high yields and purity of the final product .
化学反応の分析
Types of Reactions
2-(2-{2-[(3-Ethyloxetan-3-yl)methoxy]ethoxy}ethoxy)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) are used for substitution reactions.
Major Products
Oxidation: Aldehydes and carboxylic acids.
Reduction: Simpler alcohols.
Substitution: Various substituted ethers.
科学的研究の応用
2-(2-{2-[(3-Ethyloxetan-3-yl)methoxy]ethoxy}ethoxy)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(2-{2-[(3-Ethyloxetan-3-yl)methoxy]ethoxy}ethoxy)ethan-1-ol involves its interaction with various molecular targets. The compound’s multiple ethoxy groups allow it to form hydrogen bonds and interact with biological molecules, potentially affecting their function. The oxetane ring may also play a role in its reactivity and interaction with enzymes and receptors .
類似化合物との比較
Similar Compounds
2-(2-{2-[(3-Ethyl-3-oxetanyl)methoxy]ethoxy}ethoxy)ethanol: Similar structure but with slight variations in the ethoxy groups.
Ethanol, 2-[2-(2-methoxyethoxy)ethoxy]-: Contains methoxy groups instead of ethoxy groups.
Uniqueness
2-(2-{2-[(3-Ethyloxetan-3-yl)methoxy]ethoxy}ethoxy)ethan-1-ol is unique due to its combination of an oxetane ring and multiple ethoxy groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in synthetic chemistry and industrial processes .
特性
CAS番号 |
824950-10-9 |
|---|---|
分子式 |
C12H24O5 |
分子量 |
248.32 g/mol |
IUPAC名 |
2-[2-[2-[(3-ethyloxetan-3-yl)methoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C12H24O5/c1-2-12(10-17-11-12)9-16-8-7-15-6-5-14-4-3-13/h13H,2-11H2,1H3 |
InChIキー |
AZSGDYIKVAXAAO-UHFFFAOYSA-N |
正規SMILES |
CCC1(COC1)COCCOCCOCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


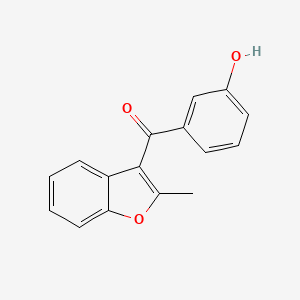

![1-{4-[(Methanesulfonyl)amino]phenyl}cyclopropane-1-carboxylic acid](/img/structure/B14218439.png)
